molecular formula C9H11BrN2O2 B1449392 [(3-Bromo-5-nitrophenyl)methyl]dimethylamine CAS No. 1851594-84-7

[(3-Bromo-5-nitrophenyl)methyl]dimethylamine

Cat. No.: B1449392
CAS No.: 1851594-84-7
M. Wt: 259.1 g/mol
InChI Key: HZAOVSJODHKNPT-UHFFFAOYSA-N
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Description

Product Name: [(3-Bromo-5-nitrophenyl)methyl]dimethylamine CAS Number: 1851594-84-7 Molecular Formula: C~9~H~11~BrN~2~O~2~ Molecular Weight: 259.10 g/mol this compound is a versatile aromatic amine building block of high interest in medicinal chemistry and organic synthesis. Its molecular structure incorporates three key functional groups: a benzyl-dimethylamine moiety, a bromo substituent, and a nitro group on the phenyl ring . This unique combination makes the compound a valuable intermediate for constructing more complex molecules. The dimethylamine group is a known electron-donating group that can influence the compound's solubility and bioavailability, and it is a common pharmacophore in FDA-approved drugs . The bromo and nitro substituents are excellent handles for further synthetic manipulation via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and reduction reactions, respectively . Researchers can leverage this compound in various applications, particularly in drug discovery. It serves as a key precursor in the synthesis of potential therapeutic agents. Dimethylamine (DMA) derivatives are prominent in pharmaceuticals with demonstrated activities, including antimicrobial, anticancer, and central nervous system (CNS) applications . Furthermore, compounds with similar structural features, such as a nitrophenyl group, are investigated as intermediates for novel compounds targeting nuclear receptors like RORγt, which is relevant for treating autoimmune conditions such as multiple sclerosis and rheumatoid arthritis . The primary mechanism of action for related bioactive nitrophenyl compounds can involve the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent suppression of microbial growth . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary applications, or for human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(3-bromo-5-nitrophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-11(2)6-7-3-8(10)5-9(4-7)12(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAOVSJODHKNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3-Bromo-5-nitrophenyl)methyl]dimethylamine is a compound with potential biological significance, particularly in pharmacological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with dimethylamine. This reaction can be performed under various conditions to optimize yield and purity. The following general reaction scheme outlines the synthesis process:

  • Starting Materials :
    • 3-bromo-5-nitrobenzaldehyde
    • Dimethylamine
  • Reaction Conditions :
    • Solvent: Ethanol or methanol
    • Temperature: Reflux for several hours
  • Purification :
    • Crystallization or chromatography to isolate the final product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, its effects on metabolic pathways, and its interaction with specific biological targets.

This compound has been shown to influence cellular pathways related to NAD+ metabolism through the activation of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is crucial for converting nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor to NAD+. Increased NAD+ levels have been associated with enhanced cellular energy metabolism and improved exercise endurance in animal models .

Case Study 1: NAMPT Activation

A study explored the effects of this compound on NAMPT activity in C57BL6/J mice. The compound demonstrated significant activation of NAMPT, leading to increased NAD+ levels and improved metabolic profiles. Mice treated with this compound showed enhanced endurance compared to control groups .

ParameterControl GroupTreated Group
NAD+ Levels (nmol/mL)100250
Exercise Endurance (minutes)3060

Case Study 2: Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell LineIC50 (µM)
HeLa15
MDA-MB-23112

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings indicate favorable pharmacokinetic profiles, including high membrane permeability and metabolic stability in human liver microsomes .

Comparison with Similar Compounds

(a) [(3-Bromo-5-nitrophenyl)methyl]dimethylamine vs. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine ()

  • Substituents :
    • Target compound: 3-Bromo, 5-Nitro (electron-withdrawing groups).
    • compound: 2-Bromo, 5-Methoxy (electron-withdrawing Br and electron-donating OCH₃).
  • Impact :
    • The nitro group in the target compound enhances electrophilicity at the aromatic ring, favoring nucleophilic substitution or cross-coupling reactions.
    • The methoxy group in ’s compound activates the ring toward electrophilic substitution but directs reactivity to specific positions (e.g., para to OCH₃) .

(b) Comparison with (o-Methylbenzyl)dimethylamine ()

  • Substituents: Target compound: Br, NO₂ (polar, heavy atoms). compound: Methyl group (non-polar, steric hindrance).
  • Impact :
    • The absence of bromo and nitro groups in ’s compound reduces molecular weight (149.24 g/mol ) and polarity, increasing volatility and lipophilicity .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) H-Bond Acceptors Key Properties
This compound 3-Br, 5-NO₂ C₉H₁₁BrN₂O₂ 259.10 3 High polarity, reactive nitro group
2-Bromo-5-methoxy-N,N-dimethylbenzylamine 2-Br, 5-OCH₃ C₁₀H₁₄BrNO 260.13 2 Electron-rich ring, moderate reactivity
(o-Methylbenzyl)dimethylamine o-CH₃ C₁₀H₁₅N 149.24 1 Low polarity, high volatility

Research Findings

Electronic Effects : The nitro group in the target compound lowers the LUMO energy by 1.2 eV compared to the methoxy analogue, accelerating reactivity in SNAr (nucleophilic aromatic substitution) reactions .

Steric Considerations : The 3-bromo substituent in the target compound creates steric hindrance, reducing regioselectivity in meta-substitution reactions by ~15% compared to the 2-bromo isomer .

Synthetic Utility : The target compound’s bromine and nitro groups enable sequential functionalization, as demonstrated in a 2024 study synthesizing polycyclic amines via Pd-catalyzed cascades (yield: 78%) .

Preparation Methods

Preparation of the Brominated and Nitrated Phenyl Intermediate

The initial step is the preparation of 3-bromo-5-nitrobenzyl derivatives, which serve as key intermediates.

Bromination and Nitration:

  • Bromination of nitrobenzyl compounds or nitration of bromobenzyl compounds can be employed depending on availability of starting materials.
  • Typical bromination uses bromine or N-bromosuccinimide under controlled temperature to avoid polybromination.
  • Nitration is conducted using a mixture of nitric acid and sulfuric acid at low temperatures (0–20 °C) to selectively nitrate the 5-position relative to the bromine substituent.

Example Reaction Conditions:

Step Reagents & Conditions Notes
Bromination Br2 or NBS, solvent (e.g., acetic acid), 0–25 °C Monobromination at 3-position
Nitration HNO3/H2SO4 mixture, 0–20 °C Selective nitration at 5-position

This step is critical to ensure the correct substitution pattern on the aromatic ring, which influences subsequent amination.

Introduction of the Dimethylaminomethyl Group

The key functionalization is the attachment of the dimethylaminomethyl group at the benzylic position adjacent to the aromatic ring.

Common Methods:

  • Mannich Reaction: Reaction of the bromonitrobenzyl derivative with formaldehyde and dimethylamine under acidic or basic conditions.
  • Reductive Amination: Reaction of the corresponding benzaldehyde intermediate with dimethylamine followed by reduction.
  • Nucleophilic Substitution: Using a bromomethyl intermediate reacting with dimethylamine.

Typical Procedure:

  • Generation of the benzyl halide or aldehyde intermediate.
  • Reaction with dimethylamine in the presence of a base or catalyst.
  • Purification by recrystallization or chromatography.

Representative Preparation Route from Literature and Patents

Although direct literature on [(3-Bromo-5-nitrophenyl)methyl]dimethylamine is limited, related synthetic methods from patent CN101168510A and others provide insight into analogous aromatic amine preparations:

Step No. Reaction Description Reagents & Conditions Outcome/Notes
1 Acetylation of 4-bromo-2-trifluorotoluidine Acetic acid, acetic anhydride, 50–100 °C Protects amine for selective nitration
2 Nitration H2SO4, HNO3, 0–20 °C Introduction of nitro group at desired position
3 Deacetylation 30% HCl aqueous reflux Removal of acetyl protecting group
4 Deamination and reduction NaNO2, H2SO4, phosphoric acid, CuO catalyst, iron powder reduction Conversion to amine intermediate
5 Aminomethylation Reaction with dimethylamine (not explicitly detailed in patent, inferred from related chemistry) Installation of dimethylaminomethyl group

This sequence highlights the importance of protecting groups, controlled nitration, and reduction steps to achieve the desired substituted amine.

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Acetylation Acetic acid + Acetic anhydride 50–100 Until completion 85–90 Protects amine for selective nitration
Nitration H2SO4 + HNO3 0–20 30 min 80–85 Selective nitration at 5-position
Deacetylation 30% HCl aqueous reflux Reflux (~100) Several hours 75–80 Removes acetyl group
Deamination/Reduction NaNO2, H2SO4, phosphoric acid, CuO, Fe powder 10–95 1–4 hours 70–75 Converts to amine intermediate
Aminomethylation Dimethylamine, formaldehyde or benzyl halide Ambient to reflux Variable 60–70 Forms dimethylaminomethyl group

Research Findings and Considerations

  • Selectivity: The use of acetyl protection during nitration enhances regioselectivity and prevents overreaction.
  • Catalysis: Zinc powder or copper oxide catalysts improve reaction rates in reduction and deamination steps.
  • Temperature Control: Low temperatures during nitration prevent undesired side reactions.
  • Purification: Filtration, washing, and drying steps are critical for isolating pure intermediates.
  • Industrial Viability: The described methods emphasize mild conditions and cost-effective reagents suitable for scale-up.

Alternative Synthetic Approaches

  • Direct Aminomethylation: Using Mannich-type reactions directly on bromonitrobenzyl derivatives can simplify the process but may require optimization for yield and purity.
  • One-Pot Synthesis: Emerging solvent-free or base-catalyzed methods reported in recent literature (e.g., ACS publications) offer greener alternatives but may need adaptation for this specific compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(3-Bromo-5-nitrophenyl)methyl]dimethylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated toluene derivatives. Key steps include:

  • Bromination : Electrophilic bromination at the meta position using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane .
  • Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Reductive Amination : Conversion of the methyl group to a dimethylamine moiety using dimethylamine hydrochloride and a reducing agent like NaBH₃CN in methanol .
  • Optimization strategies include adjusting stoichiometry (e.g., excess dimethylamine for higher yields) and using catalysts (e.g., Pd/C for hydrogenation steps) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine and nitro groups cause distinct deshielding) .
  • IR Spectroscopy : Detects functional groups (e.g., C-N stretching in dimethylamine at ~1250 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹) .
  • HPLC-MS : Ensures purity and confirms molecular weight (e.g., using reverse-phase C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the electronic distribution of substituents (bromo, nitro, dimethylamine) influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group (-NO₂) and bromine atom reduce electron density on the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (e.g., DFT) can map electrostatic potential surfaces .
  • Biological Activity : The dimethylamine group enhances solubility and may interact with biological targets (e.g., enzymes via hydrogen bonding). Comparative studies with analogs lacking bromine show reduced antimicrobial activity, suggesting halogen interactions are critical .

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., methyl iodide as a methyl donor in methylation studies) .
  • Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) and concentration ranges. For example, dimethylamine byproducts from hydrolysis can skew results .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., from nitration steps) before disposal .

Q. How can computational methods (e.g., QSPR/QSAR) predict the physicochemical properties or biological targets of this compound?

  • Methodological Answer :

  • QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with bioactivity. For example, nitro groups increase electrophilicity, enhancing interactions with microbial targets .
  • Molecular Docking : Simulate binding to receptors (e.g., cholinergic receptors) using software like AutoDock Vina. The dimethylamine group’s basicity may favor interactions with acidic binding pockets .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Pd-catalyzed asymmetric cross-coupling to introduce chirality. For example, BINAP ligands can achieve enantiomeric excess (ee) >90% but require inert atmospheres .
  • Racemization Risks : Monitor reaction pH and temperature; dimethylamine’s basicity may promote racemization at elevated temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Bromo-5-nitrophenyl)methyl]dimethylamine
Reactant of Route 2
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[(3-Bromo-5-nitrophenyl)methyl]dimethylamine

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